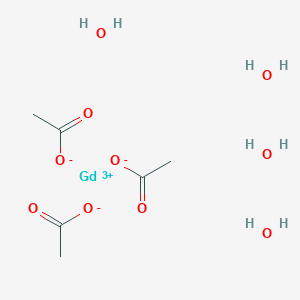

Gadolinium(3+);triacetate;tetrahydrate

Description

Overview of Lanthanide Chemistry and its Relevance in Advanced Materials Research

The lanthanides are a series of 15 chemical elements with atomic numbers 57 to 71, from Lanthanum (La) to Lutetium (Lu). numberanalytics.com Their unique properties, originating from their electronic configurations, have a significant impact on their physical and chemical characteristics. numberanalytics.com A key feature of the lanthanides is the "lanthanide contraction," which describes the decrease in atomic size for elements where electrons are filling the f-subshell. Because the 4f orbital is not well-shielded from the increasing nuclear charge, the atomic radius decreases across the series. libretexts.org

The coordination chemistry of lanthanides is notable for the wide range of coordination numbers, typically from 6 to 12. This variability is due to their large ionic radii and the ability to expand their coordination sphere. numberanalytics.com Common coordination geometries include octahedral, trigonal prismatic, square antiprismatic, and dodecahedral. numberanalytics.com

The unique electronic and magnetic properties of lanthanides make them crucial components in the development of advanced materials. acs.org Their applications span various fields, from luminescent materials and bioimaging to magnetic resonance imaging (MRI) contrast agents and catalysis. numberanalytics.com For instance, the luminescent properties of certain lanthanide ions, such as Europium(III) and Terbium(III), are utilized in phosphors for lighting, LEDs, and plasma displays, as well as for security features in anti-counterfeiting measures. numberanalytics.comacs.org

Table 1: Selected Properties and Applications of Lanthanides

| Property | Description | Applications in Advanced Materials |

|---|---|---|

| Luminescence | Emission of light at specific wavelengths upon excitation. numberanalytics.com | Lighting and displays (phosphors), biological imaging probes, anti-counterfeiting materials. numberanalytics.comacs.org |

| Magnetism | Unique magnetic behaviors due to unpaired f-electrons. acs.org | High-performance magnets, data storage, single-molecule magnets (SMMs). acs.org |

| Catalysis | Ability to act as catalysts in various chemical reactions. numberanalytics.com | Used in catalysis and photocatalysis, particularly for energy applications. numberanalytics.com |

This table provides a summary of key lanthanide properties and their applications in materials research.

Significance of Gadolinium(III) in Paramagnetic Systems for Scientific Inquiry

Gadolinium(III) holds a special place in scientific inquiry due to its powerful paramagnetic properties. mriquestions.com Paramagnetism is the tendency of materials to be weakly attracted to an external magnetic field. mriquestions.com The strong paramagnetism of the Gd³⁺ ion is a direct result of its unique electronic structure. mriquestions.com The neutral gadolinium atom has an electronic configuration of [Xe] 4f⁷ 5d¹ 6s². In its common +3 oxidation state, it loses the 5d¹ and 6s² electrons, leaving a half-filled 4f⁷ subshell. mriquestions.com

These seven unpaired electrons in the 4f orbital give the Gd³⁺ ion a large magnetic moment, making it one of the most paramagnetic ions known. numberanalytics.commriquestions.com The magnetic moment (µ) of a gadolinium complex can be calculated using the formula µ = √n(n+2), where 'n' is the number of unpaired electrons. For Gd³⁺, with n=7, the theoretical spin-only magnetic moment is 7.94 µB (Bohr magnetons). numberanalytics.com Furthermore, the Gd³⁺ ion has a relatively long electron-spin relaxation time, which is a crucial factor for its effectiveness in enhancing relaxation rates in its applications. mriquestions.com

This pronounced paramagnetism is harnessed in various scientific fields, most notably in medicine as the active component in many MRI contrast agents. numberanalytics.comunina.it Gadolinium-based contrast agents work by shortening the relaxation times (T1 and T2) of nearby water protons in the body. unina.it This leads to an enhanced contrast in MRI images, allowing for better visualization of tissues and abnormalities. nih.govunina.it The effectiveness of a Gd(III)-based contrast agent is dependent on its relaxivity, stability, and inertness. numberanalytics.com

The study of gadolinium complexes also provides valuable insights into fundamental coordination chemistry and magnetism. Researchers investigate how different ligand environments affect the magnetic properties of the Gd³⁺ ion. chemrxiv.org For example, electron paramagnetic resonance (EPR) spectroscopy is a powerful technique used to probe the crystal field and symmetry of gadolinium complexes, which can be correlated with the properties of other rare earth ions in isostructural compounds. acs.orgresearchgate.net

Table 2: Magnetic Properties of the Gadolinium(III) Ion

| Property | Value/Description | Significance |

|---|---|---|

| Electronic Configuration | [Xe] 4f⁷ mriquestions.com | Half-filled f-shell results in a symmetric S-state and high spin. |

| Number of Unpaired Electrons | 7 numberanalytics.commriquestions.com | Leads to a very large magnetic moment. |

| Oxidation State | +3 nih.gov | The most stable and common oxidation state for gadolinium. |

| Ground State | ⁸S₇/₂ acs.orgnih.gov | Spherically symmetric ground state contributes to its long electronic relaxation time. |

| Theoretical Magnetic Moment | 7.94 µB numberanalytics.com | Quantifies its strong paramagnetic behavior. |

This table summarizes the key magnetic properties of the Gadolinium(III) ion that are central to its scientific importance.

Structure

2D Structure

Properties

IUPAC Name |

gadolinium(3+);triacetate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Gd.4H2O/c3*1-2(3)4;;;;;/h3*1H3,(H,3,4);;4*1H2/q;;;+3;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKMIURLGRBLPQ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17GdO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633449 | |

| Record name | Gadolinium acetate--water (1/3/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15280-53-2 | |

| Record name | Gadolinium acetate--water (1/3/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Advanced Preparative Methodologies of Gadolinium Iii Triacetate Tetrahydrate

Conventional and Modern Synthetic Routes

The preparation of gadolinium(III) triacetate tetrahydrate can be achieved through several synthetic pathways, primarily involving the reaction of a suitable gadolinium precursor with an acetic acid derivative. These methods are designed to produce the compound with high purity and yield, suitable for subsequent applications.

Reactions of Gadolinium Precursors with Acetic Acid Derivatives

The most common and straightforward method for the synthesis of gadolinium(III) triacetate tetrahydrate involves the reaction of gadolinium(III) oxide (Gd₂O₃) with acetic acid (CH₃COOH). This reaction is typically carried out in an aqueous solution. The gadolinium oxide dissolves in the acetic acid, leading to the formation of gadolinium(III) acetate (B1210297), which then crystallizes out of the solution as the tetrahydrate form upon cooling or evaporation of the solvent.

The balanced chemical equation for this reaction is:

Gd₂O₃ + 6 CH₃COOH + 5 H₂O → 2 Gd(CH₃COO)₃·4H₂O

This reaction is favored by heating, which increases the rate of dissolution of the gadolinium oxide. The resulting solution is then carefully concentrated to induce crystallization.

Optimization of Reaction Parameters for Yield and Purity in Laboratory Settings

To maximize the yield and ensure the high purity of gadolinium(III) triacetate tetrahydrate, several reaction parameters can be optimized. A patented method outlines a process that emphasizes simplicity, efficiency, and environmental considerations. nih.gov Key parameters that are manipulated include temperature, reaction time, and the molar ratio of reactants.

In a typical laboratory setting, the reaction is performed by refluxing gadolinium oxide with glacial acetic acid. nih.gov The temperature is a critical factor, with a range of 60-120°C being effective. nih.gov The completion of the reaction is often indicated by the formation of a clear solution, signifying the complete dissolution of the gadolinium oxide. nih.gov

Following the initial reaction, the solution is typically filtered to remove any unreacted starting material. The filtrate is then subjected to evaporation, often using a rotary evaporator, to remove excess acetic acid and water, leading to the precipitation of the solid gadolinium(III) triacetate tetrahydrate. nih.gov The product is subsequently dried under vacuum to remove any residual solvent. nih.gov

| Parameter | Condition | Purpose |

| Reactants | Gadolinium(III) Oxide, Glacial Acetic Acid | Primary components for synthesis |

| Temperature | 60-120°C | To facilitate the dissolution of gadolinium oxide and increase reaction rate |

| Reaction Time | Until a clear solution is formed | To ensure the reaction goes to completion |

| Post-Reaction | Evaporation (Rotary Evaporator) | To remove solvent and induce crystallization |

| Drying | Vacuum Drying | To remove residual acetic acid and water |

This table summarizes the optimized reaction parameters for the synthesis of Gadolinium(III) Triacetate Tetrahydrate in a laboratory setting.

Synthesis of Gadolinium(III) Acetate Tetrahydrate as a Precursor Material

Beyond its direct applications, gadolinium(III) acetate tetrahydrate serves as a vital precursor material in the synthesis of advanced nanomaterials and complex chemical systems. Its utility stems from its solubility and the relative ease with which it can be decomposed or transformed into other gadolinium-containing compounds.

Precursor for Nanomaterials Synthesis (e.g., Gadolinium Oxide Nanoparticles)

Gadolinium(III) oxide (Gd₂O₃) nanoparticles are of significant interest due to their unique magnetic and optical properties, making them suitable for applications in biomedical imaging and as catalysts. nih.gov Gadolinium(III) acetate tetrahydrate is an excellent precursor for the synthesis of these nanoparticles through thermal decomposition.

The process involves heating the gadolinium(III) acetate tetrahydrate at elevated temperatures. The heat treatment leads to the decomposition of the acetate and the formation of gadolinium oxide. The morphology and size of the resulting nanoparticles can be controlled by the temperature and duration of the heating process. For instance, non-isothermal heat treatment of a gadolinium acetate precursor in the range of 400–500 °C can lead to the formation of gadolinium oxy-carbonate nanosheets. Further heating to 600–800 °C transforms these nanosheets into nanorods of cubic gadolinium oxide.

This method offers a straightforward route to producing gadolinium oxide nanostructures with tunable properties, starting from a readily available and soluble precursor.

Integration into Complex Chemical Systems (e.g., Carbon Nanohorns)

The unique properties of gadolinium can be imparted to other material systems through the integration of gadolinium-containing compounds. Gadolinium(III) acetate tetrahydrate can be used to incorporate gadolinium into complex chemical structures like carbon nanohorns. Carbon nanohorns are a type of carbon nanomaterial with a horn-like shape, and their properties can be modified by the inclusion of other elements.

A reported method for the selective deposition of gadolinium(III) clusters involves mixing oxidized single-wall carbon nanohorns with gadolinium(III) acetate tetrahydrate in a solvent such as methanol. ias.ac.in The mixture is sonicated and then stirred at a moderately elevated temperature (30–60°C) for an extended period (e.g., 24 hours). ias.ac.in This process facilitates the deposition of gadolinium species onto the oxygen-rich sites of the oxidized nanohorns. ias.ac.in

| Parameter | Condition | Purpose |

| Gadolinium Source | Gadolinium(III) acetate tetrahydrate | To provide the gadolinium species |

| Substrate | Oxidized single-wall carbon nanohorns | To provide a scaffold with oxygen-rich binding sites |

| Solvent | Methanol | To dissolve the gadolinium acetate and disperse the nanohorns |

| Temperature | 30–60°C | To promote the interaction and deposition of gadolinium |

| Duration | 24 hours | To allow for sufficient time for the deposition process to occur |

This table outlines the typical conditions for the integration of gadolinium into carbon nanohorns using Gadolinium(III) Acetate Tetrahydrate as a precursor.

Advanced Structural Elucidation and Characterization Techniques for Gadolinium Iii Triacetate Tetrahydrate and Its Complexes

Crystallographic Analysis

Crystallographic analysis, particularly through X-ray diffraction, provides the most definitive data on the solid-state structure of gadolinium(III) acetate (B1210297) tetrahydrate, revealing intricate details about its atomic arrangement, coordination, and supramolecular architecture.

Single-crystal X-ray diffraction has been employed to determine the precise solid-state structure of gadolinium(III) acetate tetrahydrate. rsc.org The analysis, conducted at 295(1) K, has shown that the compound crystallizes in the triclinic space group P1. rsc.org This technique allows for the accurate determination of unit cell dimensions and the spatial arrangement of atoms within the crystal lattice. The refinement of this structural data resulted in a residual of 0.034 for 2,874 observed reflections, indicating a high degree of accuracy in the determined structure. rsc.org

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 10.790(2) |

| b (Å) | 9.395(3) |

| c (Å) | 8.941(3) |

| α (°) | 60.98(2) |

| β (°) | 88.50(2) |

| γ (°) | 62.31(2) |

| Z (formula units per cell) | 2 |

Gadolinium(III) acetate tetrahydrate exists as a dimeric species in the solid state. rsc.org The two gadolinium centers are linked together by bridging acetate oxygen atoms. rsc.orgresearchgate.net This dimeric structure, [(Gd(OAc)₃(H₂O)₂)₂]·4H₂O, is a fundamental motif of the compound. wikipedia.org

Beyond this specific compound, other gadolinium acetate derivatives can form more extended polymeric structures. Research has reported on polymeric Gd(III) chains such as [Gd(OAc)₃(MeOH)]n and [Gd(OAc)₃(H₂O)₀.₅]n. figshare.com In these polymeric motifs, the connectivity between the gadolinium centers is also mediated by bridging acetate or oxo groups, leading to one-dimensional chains. The specific nature of the bridging, particularly the Gd–O–Gd angles and Gd···Gd distances, is crucial in determining the magnetic properties of these materials. figshare.com

Spectroscopic Characterization

Spectroscopic techniques provide insight into the electronic structure and dynamic properties of gadolinium(III) complexes in various states.

Due to the paramagnetic nature of the Gd(III) ion, standard NMR spectroscopy is challenging. However, the effect of gadolinium complexes on the relaxation times of solvent nuclei, particularly water protons, is of significant interest and is the basis for their use as contrast agents in Magnetic Resonance Imaging (MRI). nih.govnih.gov The addition of a gadolinium-based agent accelerates the relaxation of surrounding nuclei, which can be used to enhance NMR signal sensitivity. nih.govmdpi.com

Nuclear Magnetic Resonance Dispersion (NMRD) is a crucial technique for characterizing these properties. nih.gov NMRD profiles are generated by measuring the relaxivity (the relaxation rate enhancement per unit concentration of the paramagnetic agent) of the solvent protons over a wide range of magnetic field strengths. nih.govresearchgate.net The shape of the NMRD profile provides valuable information about the mechanisms governing relaxation, including the rotational correlation time of the complex and the water exchange rate between the gadolinium's coordination sphere and the bulk solvent. nih.gov While high-field relaxivities of different gadolinium chelates can be similar, their profiles at lower fields can vary significantly, reflecting differences in their electronic relaxation times and molecular symmetry. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy is a direct probe of the electronic spin states of the Gd(III) ion (which has an electron spin S = 7/2). sciengine.com EPR spectra of Gd(III) complexes are sensitive to the local symmetry and the strength of the crystal field around the metal ion. sciengine.com The spectra are influenced by zero-field splitting (ZFS), which lifts the degeneracy of the spin states even in the absence of an external magnetic field. nih.gov

Continuous-wave X-band (~9 GHz) EPR spectroscopy can detect differences in the Gd(III) signal that arise from changes in its local environment. nih.gov For Gd(III) complexes in solution, the EPR line shape is affected by molecular tumbling, which can partially average the ZFS. nih.gov High-frequency EPR (e.g., 94 GHz) can help simplify complex spectra by reducing the relative contribution of the ZFS to the line width, leading to better resolution and sensitivity. nih.gov A comprehensive analysis of EPR spectra, including both line widths and shifts at various frequencies and temperatures, allows for the determination of key parameters related to the transverse electronic relaxation and the transient ZFS. epfl.ch

Microscopic and Scattering Techniques

When Gadolinium(III) triacetate tetrahydrate is used as a precursor for synthesizing gadolinium-based nanoparticles (e.g., gadolinium oxide, Gd₂O₃), High-Resolution Transmission Electron Microscopy (HRTEM) is a critical tool for characterizing the resulting materials. HRTEM provides direct visualization of the nanoparticles, allowing for detailed analysis of their size, shape, crystallinity, and state of aggregation. metu.edu.tr

Studies have utilized HRTEM to confirm the successful synthesis of ultra-small gadolinium oxide nanoparticles. For example, nanoparticles synthesized via a polyol method were measured by HRTEM to have a size of 18 nm. researchgate.net In another study, HRTEM confirmed that the diameter of Gd₂O₃ nanoparticles embedded within a polysiloxane shell did not exceed 2 nm. researchgate.net HRTEM images can distinguish between single, well-dispersed nanoparticles and nanoagglomerates, providing crucial information for applications where particle size and dispersion are critical. researchgate.net The high resolution of the technique also allows for the visualization of crystal lattice fringes, confirming the crystalline nature of the nanoparticles. researchgate.net

Table 3: HRTEM Analysis of Gadolinium-Based Nanoparticles This table is interactive. Users can sort and filter the data.

| Synthesis Method/System | Particle Type | Size Determined by HRTEM | Key Observation | Reference |

|---|---|---|---|---|

| Polyol Method | Gadolinium Nanoparticles | 18 nm | Visual confirmation of nanoparticle size. | researchgate.net |

| Encapsulation | Gd₂O₃ in polysiloxane shell | < 2 nm | Confirmed ultra-small core size. | researchgate.net |

Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the structure of materials on a nanometer scale, making it ideal for studying the aggregation behavior of gadolinium complexes in solution. excillum.comgithub.io SAXS provides information on the size, shape, and interactions of particles, such as micelles or aggregates, without the need for crystallization. youtube.com

A detailed SAXS study was conducted on the gadolinium triacetate–undecane–water system to investigate its hydrotropic properties. researchgate.netresearchgate.net The research found that in this ternary system, mixed lamellar micelles are formed. The analysis of the scattering data revealed that these micelles consist of hydrophilic and hydrophobic plates. The shape and size of the micelles were found to be independent of the gadolinium triacetate concentration in the range of 0.1 to 0.5 M. researchgate.net This demonstrates the utility of SAXS in characterizing the self-assembly and solution-phase structure of systems containing gadolinium acetate.

Table 4: SAXS Structural Data for Gadolinium Triacetate Micellar System This table is interactive. Users can sort and filter the data.

| System | Observed Structure | Structural Parameter | Value | Reference |

|---|---|---|---|---|

| Gadolinium triacetate–undecane–water | Lamellar Micelles | Lateral dimension of hydrophilic/hydrophobic plates | ~0.4 nm | researchgate.netresearchgate.net |

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and macromolecules in suspension or solution. wyatt.com It determines the hydrodynamic diameter (the diameter of a sphere that has the same translational diffusion coefficient as the particle being measured) by analyzing the temporal fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. nih.gov

DLS is frequently employed to characterize the size of gadolinium-based nanoparticles and aggregates formed from precursors like gadolinium acetate. For instance, gadolinium nanoparticles synthesized using a polyol method were found to have a hydrodynamic diameter of approximately 50 nm when stabilized with diethylene glycol (DEG). researchgate.net Another study reported the hydrodynamic diameter of DEG-coated gadolinium oxide (Gd₂O₃) nanoparticles to be 90 ± 7.2 nm, with a polydispersity index (PdI) of 0.328. researchgate.net The PdI is a measure of the width of the size distribution; a lower value indicates a more monodisperse sample. nih.gov DLS is a crucial quality control tool, providing rapid assessment of the average particle size and size distribution in a colloidal system.

Table 5: DLS Hydrodynamic Size Analysis of Gadolinium-Based Nanoparticles This table is interactive. Users can sort and filter the data.

| Nanoparticle System | Stabilizer/Coating | Hydrodynamic Diameter (nm) | Polydispersity Index (PdI) | Reference |

|---|---|---|---|---|

| Gadolinium Nanoparticles | Diethylene Glycol (DEG) | 49.05 | 0.292 | researchgate.net |

| Gadolinium Oxide (Gd₂O₃) | Diethylene Glycol (DEG) | 90 ± 7.2 | 0.328 | researchgate.net |

Coordination Chemistry and Ligand Interaction Dynamics of Gadolinium Iii Acetate Tetrahydrate

Thermodynamic Stability and Kinetic Inertness of Gadolinium(III) Acetate (B1210297) Complexes

The stability of a gadolinium(III) complex can be described by two distinct concepts: thermodynamic stability and kinetic inertness. Thermodynamic stability refers to the equilibrium position of the complex formation reaction, while kinetic inertness relates to the rate at which the complex dissociates or undergoes ligand exchange. For gadolinium complexes, particularly in biological systems, kinetic inertness is often considered a more critical predictor of in vivo stability than thermodynamic stability. nih.gov

The acetate ion acts as a simple monodentate or bidentate carboxylate ligand. In the solid state, gadolinium(III) acetate tetrahydrate exists as a dimeric species, [(Gd(OAc)3(H2O)2)2]·4H2O, where the acetate ligands exhibit both bidentate and bridging coordination modes. rsc.org In this structure, each gadolinium ion is nine-coordinate, being bound to oxygen atoms from three bidentate acetate groups, two water molecules, and a bridging oxygen from an adjoining acetate. rsc.org The bond lengths between gadolinium and the oxygen atoms range from 2.368 Å to 2.571 Å. rsc.org

In aqueous solution, the acetate ligands are expected to be more labile compared to polydentate chelators like DOTA or DTPA. The stability of metal complexes generally increases with the number of chelate rings formed. Since acetate is a simple ligand and does not form multiple chelate rings, the resulting complex is expected to be significantly less thermodynamically stable and kinetically less inert than complexes with macrocyclic or linear polyaminocarboxylate ligands. numberanalytics.com The basicity of the ligand's donor atoms also has a critical impact on thermodynamic stability; more basic ligands generally form more stable complexes with the hard Gd(III) ion. nih.gov

The dissociation of gadolinium(III) complexes in aqueous solution is often facilitated by the presence of protons. This process, known as proton-assisted dissociation, is a common pathway for the breakdown of metal-ligand complexes, particularly in acidic conditions. researchgate.net For gadolinium acetate, this pathway would involve the protonation of one or more of the coordinated acetate ligands.

The mechanism likely proceeds through the protonation of a carboxylate oxygen atom of a coordinated acetate. This protonation weakens the Gd-O bond, facilitating the dissociation of the acetic acid molecule from the coordination sphere of the gadolinium ion. In acidic environments, this process can lead to the progressive dissociation of all three acetate ligands, ultimately resulting in the formation of the hydrated gadolinium aqua ion, [Gd(H2O)n]3+. The rate of this dissociation is expected to increase with decreasing pH (i.e., increasing proton concentration). researchgate.net While this is a generally accepted mechanism, specific kinetic data for the proton-assisted dissociation of gadolinium(III) acetate is not available in the surveyed literature.

Water Exchange Mechanisms and Their Kinetic Parameters

The exchange of water molecules between the inner coordination sphere of the gadolinium(III) ion and the bulk solvent is a critical parameter, particularly for applications in magnetic resonance imaging. This exchange is characterized by its rate constant (kex) and the mechanism of the exchange process, which can be inferred from the activation volume (ΔV‡).

The rate of water exchange (kex) for the gadolinium(III) aqua ion ([Gd(H2O)8]3+) is very fast, on the order of 10^8 s⁻¹. researchgate.net The coordination of ligands to the gadolinium ion generally influences this rate. For many polyaminocarboxylate complexes, the water exchange rate is observed to be slower than that of the free aqua ion. rsc.org

Specific experimental data for the kex and ΔV‡ of gadolinium(III) acetate tetrahydrate in solution are not well-documented in the available literature. However, it is known that the mechanism of water exchange on lanthanide aqua ions is generally considered to be associative in nature. nih.gov A negative activation volume (ΔV‡) is indicative of an associative interchange (Ia) mechanism, where the incoming water molecule enters the transition state before the departure of the leaving water molecule. Conversely, a positive ΔV‡ suggests a dissociative interchange (Id) mechanism. For some gadolinium complexes with aminopolycarboxylate ligands, a dissociative mechanism has been observed. nih.gov Without experimental data for gadolinium(III) acetate, the precise mechanism and rate of water exchange remain undetermined.

The hydration state, or hydration number (q), refers to the number of water molecules directly coordinated to the gadolinium(III) ion in its inner coordination sphere. For the gadolinium(III) aqua ion in solution, the hydration number is typically 8 or 9. nih.gov

In the solid-state crystal structure of gadolinium(III) acetate tetrahydrate, each nine-coordinate gadolinium ion is bound to two water molecules (q=2). rsc.org The other coordination sites are occupied by the oxygen atoms of the acetate ligands. In aqueous solution, it is possible that the coordination number and hydration state could change. The acetate ligands are relatively labile and could dissociate, allowing for the coordination of additional water molecules from the solvent. The actual average hydration state in solution would depend on the concentration of the complex, the pH, and the temperature. However, specific studies determining the hydration state of gadolinium(III) acetate in aqueous solution were not found in the reviewed literature.

Ligand Exchange Reactions with Endogenous and Exogenous Species

Ligand exchange, or substitution, reactions involve the replacement of a ligand in the coordination sphere of the metal ion with another ligand from the surrounding solution. stanford.edu In a biological context, this can involve endogenous species such as citrate (B86180), phosphate (B84403), or carbonate ions, or other exogenous ligands. nih.govnih.gov

Due to the relatively labile nature of the acetate ligands compared to macrocyclic chelators, gadolinium(III) acetate would be expected to undergo ligand exchange reactions more readily. Endogenous anions with a strong affinity for gadolinium(III), such as phosphate, could potentially displace the acetate ligands, leading to the precipitation of insoluble gadolinium phosphate. Similarly, stronger chelating agents present in the system could sequester the gadolinium ion from its acetate complex.

Studies on ligand substitution reactions of gadolinium(III) have been performed, often using indicator ligands to follow the kinetics. rsc.org These studies have shown that the substitution process can be complex and is often catalyzed by acid. rsc.org However, specific kinetic and mechanistic studies on the ligand exchange reactions of gadolinium(III) acetate with relevant biological or other exogenous ligands are not detailed in the currently available literature. The general expectation is that the gadolinium(III) acetate complex would be susceptible to dissociation and ligand exchange in the presence of competing ligands.

Data Tables

Table 1: Crystallographic Data for Gadolinium(III) Acetate Tetrahydrate

| Parameter | Value |

| Chemical Formula | [(Gd(CH3COO)3(H2O)2)2]·4H2O |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 10.790(2) |

| b (Å) | 9.395(3) |

| c (Å) | 8.941(3) |

| α (°) | 60.98(2) |

| β (°) | 88.50(2) |

| γ (°) | 62.31(2) |

| Z | 2 |

| Gd-O Bond Length Range (Å) | 2.368(6) - 2.571(4) |

| Gadolinium Coordination Number | 9 |

| Source: Journal of the Chemical Society, Dalton Transactions, 1980 rsc.org |

Transmetallation Processes with Other Metal Ions and Biological Ligands

Transmetallation is a significant process wherein the gadolinium ion (Gd³⁺) can be displaced from its coordination sphere by other endogenous metal ions. This process is a key factor in the potential release of free, and potentially toxic, Gd³⁺ ions in vivo. researchgate.net Endogenous metals such as zinc (Zn²⁺), copper (Cu²⁺), iron (Fe³⁺), and calcium (Ca²⁺) are known to compete for the ligands that chelate gadolinium. researchgate.net

The likelihood of transmetallation depends on the relative stability of the gadolinium complex compared to the complexes formed between the ligand and the competing endogenous metal ions. In biological environments, even highly stable gadolinium chelates can release a small amount of free Gd³⁺ due to these competitive interactions. researchgate.net

A notable example of this phenomenon is the increased risk of gadolinium retention in individuals with elevated zinc levels. nih.gov One case study reported that a patient with chronic zinc poisoning retained significant amounts of gadolinium following a magnetic resonance imaging (MRI) procedure, a phenomenon attributed to transmetallation. nih.gov During chelation therapy, high levels of gadolinium were found in the patient's urine long after the initial administration, indicating that the gadolinium had been retained in the body before being displaced by the chelating agent. nih.gov This suggests that endogenous zinc ions can effectively sequester the ligands from gadolinium complexes, leading to the deposition of free gadolinium ions in tissues. researchgate.netnih.gov

Table 1: Endogenous Metal Ions Involved in Transmetallation with Gadolinium Complexes

| Endogenous Metal Ion | Ionic Formula | Biological Relevance |

|---|---|---|

| Zinc | Zn²⁺ | High affinity for many organic ligands; elevated levels may increase Gd³⁺ retention. researchgate.netnih.gov |

| Copper | Cu²⁺ | Competes with Gd³⁺ for binding sites on biological ligands. researchgate.net |

| Iron | Fe³⁺ | Can form very stable complexes with chelate ligands. researchgate.net |

Formation of Ternary Intermediates

In addition to complete transmetallation, gadolinium(III) complexes can form ternary intermediates by coordinating with endogenous anions and biological ligands. These transient species play a crucial role in the transport and eventual fate of the gadolinium ion. Endogenous anions with a high affinity for gadolinium, such as phosphate and carbonate, are particularly important in this context. researchgate.netstanford.edu

The formation of these ternary complexes is a key step that can precede the dissociation of the original complex. For instance, the interaction of a gadolinium complex with phosphate can lead to the formation of insoluble gadolinium phosphate, which is a major form of gadolinium deposition in tissues. researchgate.net Similarly, citrate and other small biological molecules can act as bridging ligands, forming temporary ternary structures that influence the reactivity and distribution of the gadolinium complex. researchgate.net

The coordination environment of the gadolinium ion in these intermediates is altered, which can affect its kinetic lability and thermodynamic stability. While all gadolinium-based contrast agents approved for clinical use are designed as nine-coordinate complexes, the formation of ternary intermediates can transiently change this coordination number, potentially making the gadolinium ion more susceptible to dissociation. stanford.edu

Interaction with Biological Macromolecules and Architectures

The interaction of gadolinium(III) acetate tetrahydrate with biological macromolecules is a critical aspect of its behavior in vivo. These interactions can significantly alter the physicochemical properties of the gadolinium complex and influence its distribution, retention, and biological effects.

Binding to Serum Proteins (e.g., Albumin)

Human serum albumin (HSA) is the most abundant protein in blood plasma and serves as a natural transporter for a wide range of endogenous and exogenous substances. nih.gov Gadolinium complexes can bind non-covalently to HSA, a phenomenon that has been extensively studied, particularly in the context of MRI contrast agents. nih.govrsc.org This binding is primarily driven by electrostatic and hydrophobic interactions. researchgate.net

Binding to a large macromolecule like HSA dramatically slows the rotational tumbling rate of the gadolinium complex. nih.gov This altered rotational diffusion leads to a significant increase in the relaxivity of the gadolinium ion, which is the basis for the enhanced contrast observed in MRI when using albumin-binding agents. nih.govrsc.org Furthermore, this binding can extend the vascular retention time of the complex, providing a longer window for medical imaging. rsc.org

Table 2: Factors Influencing Gadolinium Complex Binding to Human Serum Albumin (HSA)

| Factor | Influence on Binding Affinity | Rationale |

|---|---|---|

| Negative Charge | Increases affinity | Electrostatic attraction to positively charged residues (arginine, lysine) in HSA binding pockets. nih.gov |

| Lipophilicity | Moderate lipophilicity increases affinity | Enhances interaction with hydrophobic domains within the protein. nih.gov |

Interactions with Extracellular Matrix Components (e.g., Collagen Type I)

The extracellular matrix (ECM) is a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. Collagen is the most abundant protein in the ECM, with Type I being the most prevalent form. nih.govmdpi.com The interaction between gadolinium complexes and ECM components like collagen is an area of active research, as it may relate to the long-term retention of gadolinium in tissues such as the skin and bones. nih.govresearchgate.net

Studies on the interaction between various gadolinium-based contrast agents (GBCAs) and collagen have yielded mixed results. Some research, utilizing techniques like Taylor dispersion analysis and frontal analysis continuous capillary electrophoresis, has shown no significant interactions between certain GBCAs and Type I collagen at physiological pH. nih.govmdpi.com

However, other studies suggest that the stability of the gadolinium complex is a critical factor. Less stable, linear GBCAs may be more prone to dissociation, releasing free Gd³⁺ ions. nih.gov These free ions can then interact with fibroblasts, stimulating the production of collagen, a process implicated in conditions like nephrogenic systemic fibrosis. nih.gov Furthermore, investigations using ultrafiltration and dialysis have indicated that even stable macrocyclic GBCAs can exhibit some affinity for Type I collagen, with variations in the amount of binding observed between different agents. researchgate.net This suggests that subtle structural differences in the chelate can influence the extent of interaction with collagen. researchgate.net

Theoretical and Computational Chemistry Approaches in Gadolinium Iii Acetate Tetrahydrate Research

Theoretical and computational chemistry provide powerful tools for understanding the complex behavior of lanthanide compounds at a molecular level. For Gadolinium(III) Acetate (B1210297) Tetrahydrate, these methods offer insights into its structure, spectroscopy, and magnetic properties, which are difficult to obtain through experimental means alone.

Advanced Applications of Gadolinium Iii Acetate Tetrahydrate in Materials Science and Bioimaging Research

Development of High-Relaxivity Magnetic Resonance Imaging (MRI) Contrast Agents

The efficacy of a gadolinium-based contrast agent is quantified by its relaxivity (r₁), which is a measure of its ability to increase the relaxation rate of water protons in its vicinity. The development of high-relaxivity agents is a primary goal in contrast agent research, aiming to achieve greater image enhancement at lower gadolinium concentrations. Gadolinium(III) acetate (B1210297) is a common starting material for the synthesis of various gadolinium chelates designed for this purpose.

Design Principles for Enhanced Relaxivity: Hydration Number (q), Water Exchange Lifetime (τm), and Rotational Correlation Time (τR) Optimization

The relaxivity of a gadolinium complex is governed by several key molecular parameters, as described by the Solomon-Bloembergen-Morgan (SBM) theory. nih.gov The optimization of these parameters is central to the design of more effective contrast agents.

Hydration Number (q): This refers to the number of water molecules directly coordinated to the inner sphere of the Gd³⁺ ion. nih.govunt.edu A higher hydration number generally leads to a proportional increase in relaxivity, as it allows for more efficient energy transfer between the paramagnetic gadolinium ion and the surrounding water protons. nih.gov While most commercial agents have a q value of 1, research has explored complexes with q values of 2 or even 3 to boost relaxivity. nih.gov

Water Exchange Lifetime (τm): This is the average time a coordinated water molecule remains bound to the Gd³⁺ ion before exchanging with a water molecule from the bulk solvent. nih.gov For optimal relaxivity, this exchange rate needs to be fast, but not too fast. The ideal τm is typically in the range of 1 to 30 nanoseconds. unt.edu If the exchange is too slow, the relaxation enhancement is not efficiently transferred to the bulk water. Conversely, if it's too rapid, the interaction time is insufficient for effective relaxation. nih.gov

Rotational Correlation Time (τR): This parameter describes the time it takes for the gadolinium complex to reorient itself in solution (tumble). nih.gov Slower tumbling, indicated by a longer τR, generally leads to higher relaxivity. unt.edu This is because a slower rotation allows for a more prolonged and effective interaction between the Gd³⁺ ion and the surrounding water protons. For small molecule contrast agents, τR is typically in the picosecond range, which is far from optimal. unt.edu

Table 1: Key Parameters Influencing Relaxivity of Gd³⁺-Based MRI Contrast Agents

| Parameter | Description | Optimal Range for High Relaxivity |

|---|---|---|

| Hydration Number (q) | Number of inner-sphere water molecules coordinated to Gd³⁺. | As high as possible while maintaining complex stability (typically >1). |

| Water Exchange Lifetime (τm) | Residence time of a coordinated water molecule. | 1-30 ns (decreases with increasing magnetic field strength). |

| Rotational Correlation Time (τR) | Time for the complex to rotate by one radian. | Nanosecond range (slower tumbling is generally better). |

Strategies for Targeted and Macromolecular Contrast Agents

To improve the efficacy and specificity of gadolinium-based contrast agents, researchers have developed strategies to create targeted and macromolecular agents. These approaches aim to increase the local concentration of the contrast agent at a specific biological site and to optimize the rotational correlation time (τR). nih.gov

Macromolecular Contrast Agents: One effective strategy to slow down the tumbling rate (increase τR) is to attach the gadolinium chelate to a larger molecule or nanoparticle. researchgate.net This can be achieved by conjugation to:

Polymers

Dendrimers

Proteins

Liposomes

Nanoparticles nih.gov

Targeted Contrast Agents: To enhance diagnostic specificity, contrast agents can be designed to accumulate at particular sites of interest in the body. This is accomplished by conjugating the gadolinium complex to a targeting moiety that recognizes and binds to specific biological markers, such as receptors or enzymes that are overexpressed in diseased tissues. nih.gov This approach not only improves image contrast at the target site but also allows for molecular imaging, providing information about biological processes at the cellular and molecular level.

Comparative Analysis of Linear versus Macrocyclic Chelates in Contrast Enhancement

Gadolinium-based contrast agents are broadly categorized into two structural classes based on the chelating ligand: linear and macrocyclic. mriquestions.com This structural difference has significant implications for the stability of the complex and, consequently, its safety profile.

Linear Chelates: These agents feature an open-chain organic molecule that wraps around the Gd³⁺ ion. mriquestions.com While effective, linear chelates are generally less stable and have a higher propensity to release the toxic free Gd³⁺ ion in vivo through a process called transmetallation. researchgate.net

Macrocyclic Chelates: In these agents, the Gd³⁺ ion is encapsulated within a pre-organized, cage-like ligand structure. mriquestions.com This configuration provides a much stronger and more rigid binding to the gadolinium ion, resulting in significantly higher thermodynamic and kinetic stability. researchgate.netresearchgate.net

Table 2: Comparison of Linear and Macrocyclic Gadolinium Chelates

| Feature | Linear Chelates | Macrocyclic Chelates |

|---|---|---|

| Structure | Flexible, open-chain ligand. researchgate.net | Rigid, pre-organized cage-like ligand. researchgate.net |

| Stability | Lower thermodynamic and kinetic stability. researchgate.net | Higher thermodynamic and kinetic stability. researchgate.netresearchgate.net |

| Gd³⁺ Release Risk | Higher risk of gadolinium release. researchgate.net | Significantly lower risk of gadolinium release. researchgate.net |

| Clinical Use | Use is now often restricted, especially in patients with renal impairment. mriquestions.comnih.gov | Generally considered safer and are recommended for patients at risk. nih.gov |

Due to their superior stability, macrocyclic agents are generally considered to have a better safety profile and are often preferred, especially for patients with compromised renal function. researchgate.netnih.gov Studies have shown that repeated administration of certain linear agents is associated with gadolinium deposition in the brain, a phenomenon not observed with macrocyclic agents. ajnr.org

Multimodal and Theragnostic Agent Development

The versatility of gadolinium-based nanoparticles has led to the development of multimodal and theragnostic agents. These advanced systems combine multiple functionalities within a single platform, enabling enhanced diagnostics and integrated therapeutic capabilities.

Multimodal Imaging: To overcome the limitations of any single imaging technique, researchers are developing contrast agents that can be detected by multiple imaging modalities. rsc.orgresearchgate.net For instance, gadolinium-based nanoparticles can be engineered to be visible not only by MRI but also by other techniques such as optical imaging or positron emission tomography (PET). nih.gov This multi-modal approach provides a more comprehensive and accurate picture of the biological system being studied. researchgate.net

Theragnostics: The concept of theragnostics involves the integration of diagnostic and therapeutic functions into a single agent. acs.org Gadolinium-based nanoparticles can be designed to not only enhance MRI contrast for diagnosis but also to carry and deliver a therapeutic payload, such as an anti-cancer drug, to a specific target. nih.govresearchgate.net This allows for simultaneous imaging of the disease site and targeted delivery of treatment, paving the way for personalized medicine.

Alternative Staining Reagents in Electron Microscopy

Non-Radioactive Contrasting in Transmission Electron Microscopy (TEM)

Aqueous uranyl acetate has long been the gold standard for providing contrast in the transmission electron microscopy (TEM) of biological specimens. nih.gov However, due to its radioactivity and toxicity, its use is increasingly restricted. nih.govmmc-series.org.uk This has spurred the search for safer, non-radioactive alternatives.

Gadolinium(III) triacetate has emerged as a viable substitute for uranyl acetate in TEM staining. nih.govresearchgate.net Solutions of gadolinium triacetate (typically 1-10%) have been shown to provide excellent contrast for thin sections of plastic-embedded biological materials, including both animal and plant tissues. nih.govresearchgate.net The staining results are often comparable to those achieved with uranyl acetate, especially when post-staining with lead citrate (B86180) is also performed. researchgate.net Furthermore, gadolinium triacetate can also be used as a negative staining reagent for visualizing the supramolecular architecture of biological macromolecules. nih.gov The development of such non-radioactive substitutes is crucial for ensuring the continued application of TEM in biological research in a safer and more environmentally friendly manner. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Gadolinium(3+);triacetate;tetrahydrate |

| Gadolinium(III) acetate |

| Gadolinium(III) triacetate |

| Uranyl acetate |

| Lead citrate |

Comparative Studies with Traditional Stains (e.g., Uranyl Acetate)

In the field of transmission electron microscopy (TEM), heavy metal stains are crucial for enhancing the contrast of biological specimens. For decades, uranyl acetate has been the gold standard due to its excellent staining properties. However, its radioactivity and toxicity have prompted a search for safer, non-radioactive alternatives. Gadolinium(III) acetate has been identified as a promising substitute, with several studies comparing its efficacy to uranyl acetate.

Research has shown that gadolinium(III) acetate can produce staining results that are comparable to those achieved with uranyl acetate, particularly when used in conjunction with a lead-based post-stain. It has been effectively used for staining plastic-embedded animal and plant tissues, as well as for the negative staining of macromolecules. The binding mechanism of gadolinium to cellular components is thought to be similar to that of uranium, primarily involving ionic interactions with negatively charged molecules such as proteins and nucleic acids. This similarity in binding contributes to the comparable contrast observed in TEM images.

The primary advantage of using gadolinium(III) acetate is the elimination of risks associated with radioactivity, which simplifies handling, storage, and disposal procedures in laboratories. While uranyl acetate remains a highly effective stain, the comparable performance and enhanced safety profile of gadolinium(III) acetate make it a viable and increasingly popular alternative in the electron microscopy community.

Table 1: Comparison of Gadolinium(III) Acetate and Uranyl Acetate as TEM Stains

| Feature | Gadolinium(III) Acetate Tetrahydrate | Uranyl Acetate |

|---|---|---|

| Radioactivity | Non-radioactive | Radioactive |

| Staining Efficacy | Comparable to uranyl acetate, especially with lead post-staining | High, considered the gold standard |

| Applications | Thin section staining, negative staining of macromolecules | Thin section staining, negative staining of macromolecules |

| Handling & Disposal | Standard laboratory procedures | Requires special protocols due to radioactivity |

| Primary Binding | Ionic interactions with negatively charged biomolecules | Ionic interactions with negatively charged biomolecules |

Catalytic Applications in Organic Synthesis and Polymerization

The catalytic potential of gadolinium compounds, including gadolinium(III) acetate, is an area of active research. The trivalent gadolinium ion (Gd³⁺) possesses properties that make it an effective catalyst in certain chemical transformations.

The Gd³⁺ ion, with its high charge density and vacant f-orbitals, can function as a Lewis acid. A Lewis acid is a chemical species that can accept an electron pair from a Lewis base. This property allows gadolinium(III) acetate to catalyze a variety of organic reactions by activating electrophiles or coordinating to functional groups, thereby facilitating bond formation or cleavage. While specific studies detailing the Lewis acidity of gadolinium(III) acetate in a wide range of organic reactions are still emerging, the known catalytic activity of other gadolinium salts, such as gadolinium trichloride (B1173362) and triflate, in reactions like Friedel-Crafts alkylations and cycloadditions, suggests a similar potential for the acetate salt. The acetate ligands can influence the solubility and reactivity of the gadolinium center, potentially offering advantages in specific solvent systems or for particular substrates.

The application of gadolinium(III) acetate as a catalyst extends to the synthesis of specific organic molecules and polymers. While detailed research on its use for a broad spectrum of organic compounds is not extensively documented in publicly available literature, its role as a precursor or catalyst in the formation of coordination polymers and other complex structures is recognized. For instance, gadolinium acetate can react with other organic ligands to form polynuclear gadolinium-based structures with interesting magnetic or optical properties. In the realm of polymerization, lanthanide compounds, in general, are known to catalyze the polymerization of various monomers. The specific role of gadolinium(III) acetate in facilitating the formation of well-defined polymers is a specialized area of research, and detailed findings are often proprietary or published in highly specialized journals.

Integration in Nanomaterials for Advanced Functions

Gadolinium(III) acetate tetrahydrate serves as a valuable precursor in the synthesis of advanced nanomaterials with unique optical and electronic properties. These nanomaterials are being explored for a range of high-tech applications.

Gadolinium-based nanoparticles are of significant interest for biomedical imaging, particularly as contrast agents in magnetic resonance imaging (MRI) and as components of luminescent probes for in vivo optical imaging. Gadolinium(III) acetate can be used as a gadolinium source in the synthesis of these nanoparticles. For example, it can be a precursor for gadolinium oxide (Gd₂O₃) nanoparticles or gadolinium-doped nanocrystals. These nanoparticles can be engineered to exhibit fluorescence, often by co-doping with other lanthanide ions that act as luminescent centers. The gadolinium host lattice can efficiently absorb energy and transfer it to the dopant ions, resulting in strong and stable light emission. These luminescent nanoparticles can be further functionalized with targeting ligands to specifically bind to diseased tissues, such as tumors, enabling their visualization through fluorescence imaging techniques.

The luminescent properties of gadolinium-containing materials also make them candidates for applications in optoelectronic devices, such as light-emitting diodes (LEDs). While the direct use of gadolinium(III) acetate tetrahydrate in the final device is unlikely, it can serve as a precursor for the synthesis of phosphors or emissive layers. Gadolinium compounds, when appropriately doped, can emit light across the visible spectrum. Research in this area is focused on developing new materials with high quantum efficiency, stability, and color purity for next-generation lighting and display technologies. The precise role and performance of materials derived from gadolinium(III) acetate in LEDs is a subject of ongoing materials science research.

Deposition and Functionalization in Nanostructures (e.g., Carbon Nanohorns)

The integration of gadolinium-based compounds with nanostructured materials, particularly carbon nanohorns (CNHs), has opened new avenues for the development of advanced functional materials. Gadolinium(III) acetate tetrahydrate serves as a key precursor in these processes, enabling the precise deposition and functionalization of CNHs with gadolinium atoms or clusters. This functionalization is particularly significant for applications in bioimaging, leveraging the unique magnetic properties of gadolinium.

Research has demonstrated a method for the selective deposition of gadolinium(III) clusters into the hole openings of single-wall carbon nanohorns. pnas.orgnih.gov This process typically involves the oxidation of the CNHs to create hydrophilic sites, followed by treatment with Gadolinium(III) acetate tetrahydrate in a solvent such as methanol. pnas.org The high oxygen affinity and large ionic radius of gadolinium(III) make it a suitable candidate for this type of targeted deposition. pnas.org

The experimental procedure involves mixing oxidized CNHs with Gadolinium(III) acetate tetrahydrate and sonicating the mixture to ensure dispersion. pnas.org The subsequent reaction, often carried out at slightly elevated temperatures, results in the formation of CNHs containing gadolinium(III) atoms. pnas.org Thermogravimetric analysis has indicated that the amount of gadolinium doping is related to the extent of oxidation of the nanohorns, suggesting that the oxygen-rich sites are crucial for the deposition process. pnas.org

Advanced imaging techniques, such as high-resolution transmission electron microscopy (HR-TEM), have been instrumental in characterizing these functionalized nanostructures. researchgate.net These studies have revealed the presence of individual gadolinium atoms and small clusters precisely located at the openings or "holes" on the surface of the carbon nanohorns. pnas.orgresearchgate.net This selective deposition is a critical achievement, as it allows for the atomic-scale control of the material's properties and prevents the uncontrolled formation of large metal clusters. nih.gov

The functionalization of carbon nanohorns with gadolinium is not limited to simple deposition. The resulting gadolinium-containing nanohorns can be further processed. For instance, heating the gadolinium acetate-functionalized CNHs can lead to the formation of gadolinium oxide nanoparticles within the nanohorn structure. researchgate.net This demonstrates the versatility of using Gadolinium(III) acetate tetrahydrate as a precursor for creating more complex hybrid nanomaterials.

The primary motivation for developing these gadolinium-functionalized CNHs is their potential application as contrast agents in magnetic resonance imaging (MRI). nih.gov Gadolinium-containing carbon nanomaterials are known to exhibit significantly higher proton relaxivity compared to conventional gadolinium-based contrast agents, which could lead to improved imaging accuracy at lower doses. nih.gov The deposition of gadolinium within the nanohorn structure provides a novel platform for designing such advanced imaging agents. researchgate.netmdpi.com

The table below summarizes key research findings related to the deposition of Gadolinium(III) acetate tetrahydrate on carbon nanohorns.

| Parameter | Finding | Source |

| Precursor Compound | Gadolinium(III) acetate tetrahydrate [Gd(OAc)₃·4H₂O] | pnas.org |

| Substrate | Oxidized single-wall carbon nanohorns (oxNHs) | pnas.orgnih.gov |

| Deposition Method | Sonication and stirring of oxNHs with the precursor in methanol. | pnas.org |

| Location of Deposition | Selectively in the hole openings of the carbon nanohorns. | pnas.orgnih.govresearchgate.net |

| Characterization | High-resolution transmission electron microscopy (HR-TEM), Electron Energy Loss Spectroscopy (EELS). | pnas.orgresearchgate.net |

| Form of Deposited Gd | Single atoms and multi-atomic clusters. | pnas.orgresearchgate.net |

| Influence of Oxidation | The amount of gadolinium doping correlates with the oxidation temperature of the CNHs. | pnas.org |

| Potential Application | Enhanced T1 MRI contrast agents. | nih.gov |

This targeted deposition and functionalization strategy not only highlights the advanced capabilities in nanomaterial synthesis but also underscores the potential for creating highly effective and precisely engineered materials for biomedical applications. nih.gov

Mechanistic Studies of Gadolinium Iii Bioreactivity and Environmental Impact

Cellular and Molecular Mechanisms of Gadolinium(III) Toxicity

The toxicity of free Gd³⁺ is primarily attributed to its interactions with cellular components and pathways, disrupting normal physiological functions. These mechanisms are multifaceted, involving ionic interference, oxidative stress, organelle dysfunction, and the induction of pathological cellular responses.

A primary mechanism of Gadolinium(III) toxicity stems from its chemical similarity to the Calcium ion (Ca²⁺). nih.gov The ionic radius of Gd³⁺ (0.94 Å) is very close to that of Ca²⁺ (0.99 Å), allowing it to act as an antagonist to calcium's biological roles. nih.gov This ionic mimicry enables Gd³⁺ to competitively inhibit or block pathways dependent on calcium. nih.govmdpi.com

Gd³⁺ is capable of inhibiting both stretch-activated and voltage-gated calcium channels. nih.govmdpi.com By blocking these channels, Gd³⁺ can interfere with the rapid influx of Ca²⁺ into cells, a process essential for numerous physiological functions. nih.gov This disruption can affect the transmission of nerve impulses, as well as the contraction of smooth, skeletal, and cardiac muscles. nih.govmdpi.com

Furthermore, Gd³⁺ can bind to and inhibit various calcium-dependent enzymes. nih.govmdpi.com Research has shown that ionic gadolinium inhibits glutamate (B1630785) decarboxylase, a calcium-dependent enzyme, while having no effect on the activity of choline (B1196258) acetyltransferase, which is calcium-independent. nih.gov Other Ca²⁺-dependent enzymes that can be affected include S-transferases, dehydrogenases, kinases, and ATPase. nih.gov

Table 1: Effects of Gadolinium(III) on Calcium-Dependent Pathways

| Biological Target | Observed Effect of Gd³⁺ | Physiological Consequence | References |

|---|---|---|---|

| Voltage-Gated Calcium Channels | Blockade/Inhibition | Disruption of nerve impulse transmission and muscle contraction | nih.govnih.govmdpi.com |

| Stretch-Activated Ion Channels | Blockade | Inhibition of cellular responses to mechanical stimuli | nih.govresearchgate.net |

| Calcium-Dependent Enzymes (e.g., Glutamate Decarboxylase) | Inhibition | Impaired enzymatic activity and metabolic disruption | nih.govmdpi.comnih.gov |

| Calcium-Sensing Receptor (CaSR) | Agonist activity | Induction of NLRP3 inflammasome activation |

Exposure to Gadolinium(III) has been shown to induce significant oxidative stress within cells. nih.gov A key feature of Gd³⁺-induced cytotoxicity is the rapid accumulation of intracellular reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules that can damage essential cellular structures, including lipids, proteins, and nucleic acids. researchgate.net

The neurotoxic effects of gadolinium have been directly linked to this oxidative injury. nih.gov Studies on rat cortical neurons demonstrated that Gd³⁺-induced cell death was preceded by a marked increase in ROS. nih.gov Importantly, the application of an antioxidant, N-acetylcysteine, was able to block these neurotoxic effects, confirming the central role of oxidative stress in the damage pathway. nih.gov Oxidative stress contributed by ROS is also implicated in the pathogenesis of fibrosis, as these species can promote the activation and proliferation of fibroblasts. researchgate.net

Mitochondria are critical targets of Gadolinium(III) toxicity. nih.gov The Gd³⁺ ion can enter cells and directly interact with mitochondria, leading to impaired function and the initiation of programmed cell death, or apoptosis. nih.govnih.gov

Research has demonstrated that Gd³⁺ exposure can decrease the mitochondrial membrane potential, increase membrane fluidity, and inhibit ATP synthesis. nih.govnih.gov A significant consequence of this mitochondrial damage is the release of cytochrome c into the cytoplasm. nih.gov This event is a key trigger for the intrinsic pathway of apoptosis, leading to the activation of caspases and eventual cell death. nih.gov In vitro studies have confirmed that Gd³⁺ induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways in various cell types. oup.comspandidos-publications.com At toxic concentrations, Gd³⁺ leads to apoptosis, which can switch to necrosis at higher exposure levels. oup.com

Gadolinium(III) exposure is strongly associated with inflammatory and fibrotic responses, most notably Nephrogenic Systemic Fibrosis (NSF). mdpi.comnih.gov NSF is a severe, progressive, and often debilitating multisystemic fibrosing disease that primarily affects individuals with impaired renal function. mdpi.comnih.gov The condition is characterized by the thickening and hardening of the skin and can also involve internal organs such as the lungs, heart, and muscles. nih.gov

The pathogenesis of NSF is believed to be initiated by the release of free Gd³⁺ ions from their chelates. mdpi.combohrium.com In patients with kidney disease, the clearance of these agents is significantly delayed, increasing the time available for the toxic Gd³⁺ ion to dissociate and deposit in tissues. mdpi.combohrium.com It is hypothesized that the deposited gadolinium activates circulating fibrocytes or macrophages, which then initiate a cascade of inflammatory and fibrotic processes, leading to the excessive production of collagen and other extracellular matrix components. bohrium.com

Beyond its direct effects on calcium-dependent enzymes, Gadolinium(III) can disrupt broader cellular metabolic pathways. Studies have identified disturbances in lipid metabolism in human proximal tubular cells following Gd³⁺ exposure, characterized by the accumulation of lipid droplets and the upregulation of genes related to both lipogenesis and lipolysis. oup.com Animal models have also shown that a single exposure to free Gd³⁺ can induce prompt changes in the lipid profile, including significantly higher circulating cholesterol and LDL-cholesterol levels. oup.com

Furthermore, Gd³⁺ can affect energy metabolism within the brain. ajnr.org By acting as a calcium antagonist, it may interrupt mitochondrial calcium metabolism, which in turn could compromise cellular energy production and lead to responsive up-regulation of creatine (B1669601) to compensate for the altered energy system. ajnr.org

An emerging and significant mechanism for Gadolinium(III) retention and toxicity involves the in vivo formation of insoluble nanoparticles. qeios.comresearchgate.net This pathway suggests that the dissociation of Gd³⁺ from its chelate is followed by its precipitation with endogenous anions, forming stable, tissue-retained deposits. qeios.comnih.gov

Research has specifically highlighted the role of oxalic acid, a naturally occurring compound in the body, in this process. nih.govudshealth.com In laboratory experiments, oxalic acid was shown to cause Gd³⁺ to precipitate out of solution, forming gadolinium-oxalate (Gd₂[C₂O₄]₃) nanoparticles. nih.govhcn.health This process can occur in acidic environments, such as lysosomes, and is accelerated by the presence of proteins. qeios.comnih.gov The formation of these toxic nanoparticles represents a key mechanism for the long-term retention of gadolinium in tissues like the brain, bone, and skin, where they can incite chronic inflammatory and fibrotic responses. qeios.comudshealth.com This pathway challenges the assumption that toxicity is solely dependent on the initial stability of the gadolinium chelate, as even more stable agents can be susceptible to this precipitation process. qeios.comnih.gov

Table 2: Summary of Gadolinium(III) Toxicity Mechanisms

| Mechanism | Key Molecular Events | Cellular/Systemic Outcome | References |

|---|---|---|---|

| Calcium Interference | Blocks Ca²⁺ channels; inhibits Ca²⁺-dependent enzymes | Neurotoxicity, cardiotoxicity, impaired metabolism | nih.govnih.govmdpi.comnih.gov |

| Oxidative Stress | Generation of Reactive Oxygen Species (ROS) | Cellular damage, apoptosis, neurotoxicity | nih.govresearchgate.net |

| Mitochondrial Dysfunction | Decreased membrane potential; cytochrome c release | Reduced ATP production, apoptosis | nih.govnih.govoup.comspandidos-publications.com |

| Inflammation & Fibrosis | Activation of macrophages and fibrocytes | Excessive collagen deposition; Nephrogenic Systemic Fibrosis (NSF) | mdpi.comnih.govbohrium.com |

| Metabolic Disruption | Alteration of lipid and energy metabolism pathways | Accumulation of lipid droplets, altered cholesterol levels | oup.comoup.comajnr.org |

| Nanoparticle Formation | Precipitation with endogenous anions (e.g., oxalate) | Long-term tissue retention, chronic inflammation | qeios.comnih.govudshealth.comhcn.health |

Toxicogenomic Profiling and Identification of Affected Biological Pathways

Toxicogenomic profiling is a scientific discipline that investigates the interaction between chemicals and living organisms by examining the full set of gene, protein, and metabolite responses. berkeley.edu This approach helps to characterize toxicity pathways and identify biomarkers for key events that may lead to adverse health outcomes. berkeley.edu

In the context of gadolinium, functional toxicogenomics has been employed to understand the mechanisms behind its toxicity. nih.gov A study utilizing Saccharomyces cerevisiae (baker's yeast) as a model organism screened thousands of gene-deletion strains to identify biological functions and pathways disrupted by the metal. nih.govresearchgate.net

Key findings from these toxicogenomic studies include:

Cellular Response: The primary response of yeast cells to gadolinium exposure involved endocytosis and vesicle-mediated transport, suggesting an attempt by the cells to sequester and remove the metal. nih.govresearchgate.net

Disrupted Functions: The main cellular processes negatively affected by gadolinium were metabolic, particularly glycosylation (the process of adding sugar molecules to proteins and lipids). nih.govresearchgate.net

Toxicity Reduction Mechanisms: Proteins involved in vesicle transport through the Golgi apparatus and the vacuole, as well as vesicle cargo exocytosis, were identified as crucial components in reducing gadolinium's toxicity. nih.govresearchgate.net

Cytotoxicity Mechanisms: The metal appears to induce cell toxicity by disrupting the function of enzymes like transferases and proteases, and chaperones involved in various metabolic processes. nih.govresearchgate.net

Crucially, many of the genes and proteins identified as being associated with gadolinium toxicity in yeast are conserved in humans. This suggests they may play a role in pathologies linked to gadolinium exposure. nih.gov

Table 1: Summary of Toxicogenomic Findings for Gadolinium in Saccharomyces cerevisiae

| Biological Process | Effect of Gadolinium Exposure | Implication |

|---|---|---|

| Endocytosis & Vesicle-Mediated Transport | Upregulated/Activated | Primary cellular defense and detoxification response. |

| Metabolic Processes (e.g., Glycosylation) | Disrupted/Inhibited | Primary mechanism of gadolinium-induced toxicity. |

| Vesicle Transport (Golgi to Vacuole) | Activated | Key pathway for reducing intracellular toxicity. |

| Enzyme & Chaperone Function | Disrupted/Inhibited | Mechanism leading to cytotoxicity. |

Bioaccumulation and Distribution in Biological Systems

Bioaccumulation refers to the gradual accumulation of substances, such as metals, in an organism. Gadolinium, particularly from anthropogenic sources, has been shown to accumulate in a wide range of biological systems.

Contrary to initial assumptions, evidence has mounted demonstrating that traces of gadolinium can be retained long-term in various human tissues, even in individuals with normal renal function. ajronline.orgnih.gov This retention has been observed after exposure to gadolinium-based contrast agents (GBCAs). ajronline.orgnih.gov

Brain: Gadolinium deposition can occur in the brain, particularly in the dentate nucleus and globus pallidus, despite an intact blood-brain barrier. ajronline.orgnih.govresearchgate.net This retention is proportional to the cumulative dose administered. mriquestions.com While no harmful health effects have been definitively identified from this brain retention to date, it remains an area of active investigation. youtube.com

Bone: In vivo deposition of gadolinium in bone tissue is well-established. ajronline.orgnih.gov Studies have found measurable concentrations of gadolinium in bone matrix long after administration. mriquestions.com The amount of retention in bone is often higher than in the brain. nih.govresearchgate.net

Skin: Elevated concentrations of gadolinium have been found in the skin months after exposure. nih.govresearchgate.net Deposition has been reported in patients with normal kidney function. researchgate.netemjreviews.com

Kidney and Other Organs: Gadolinium has been found to accumulate in the kidneys, liver, and spleen. researchgate.netmriquestions.comemjreviews.com

Table 2: Gadolinium Retention in Mammalian Tissues

| Tissue/Organ | Observed Retention | Key Research Findings |

|---|---|---|

| Brain | Yes | Deposition observed in dentate nucleus and globus pallidus, even with intact blood-brain barrier. nih.govresearchgate.net |

| Bone | Yes | Well-established deposition in bone matrix; concentrations can be higher than in the brain. nih.govnih.gov |

| Skin | Yes | Elevated concentrations found months after exposure in patients with normal renal function. nih.govresearchgate.net |

| Kidney | Yes | Accumulation has been documented. mriquestions.comemjreviews.com |

| Liver & Spleen | Yes | Higher amounts of accumulation have been shown in these organs compared to the brain. mriquestions.com |

The release of anthropogenic gadolinium into aquatic systems has led to its uptake and accumulation in various organisms. nih.govresearchgate.net

Plants: Gadolinium can be absorbed by both aquatic and terrestrial plants. nih.gov Research indicates it is absorbed by the roots and transported to the aerial parts of the plant via the vascular system. nih.govresearchgate.net A significantly larger proportion of gadolinium tends to accumulate in the underground parts of plants compared to stems and leaves. nih.govresearchgate.net Plant species like lichens and ferns have been shown to accumulate high levels of the element. researchgate.net

Invertebrates: Aquatic invertebrates, particularly filter-feeding organisms like mussels and scallops, are vulnerable to gadolinium accumulation. auntminnieeurope.comnih.gov Studies on the water flea (Daphnia magna) have shown it can take up gadolinium compounds directly from the water through its digestive system or by consuming contaminated algae. researchgate.net Ciliates have also been shown to bioaccumulate gadolinium, forming and excreting biogenic particles, which effectively removes the dissolved metal from their immediate environment. nih.gov

Vertebrates: Gadolinium has been found to accumulate in the livers of fish, where it can induce the production of antioxidant enzymes. nih.gov

The bioavailability of gadolinium in aquatic environments can depend on the specific chemical form (speciation) of the compound. nih.gov Some gadolinium compounds may dissociate upon mixing with seawater, releasing the gadolinium ion and making it more available for uptake by organisms. nih.gov

A direct pathway for anthropogenic gadolinium to enter the human food chain has been identified. nih.gov Research conducted in several major German cities found anthropogenic gadolinium in municipal tap water and, subsequently, in tap-water-based soft drinks sold at major fast-food franchises. nih.govidw-online.dehealthcare-in-europe.comresearchgate.netauntminnie.com

The study demonstrated that the highly stable gadolinium compounds are not removed during the beverage production process in soda fountains and are directly transferred from the tap water to the final product. nih.govresearchgate.net While the concentrations observed were low and not considered a direct health risk, the presence of gadolinium serves as a clear indicator that other wastewater-derived micropollutants, such as pharmaceuticals and endocrine disruptors, could also be entering the food chain through this pathway. idw-online.dehealthcare-in-europe.comauntminnie.com Additionally, there is a potential for gadolinium to enter the food chain through the consumption of plants irrigated with contaminated water or animals from polluted aquatic ecosystems. researchgate.net

Environmental Fate and Remediation Strategies

The environmental fate of gadolinium is largely dictated by its stability and its behavior in water treatment systems.

Gadolinium-based compounds, particularly those used in medicine, are excreted from the human body and enter the municipal sewer system. healthcare-in-europe.comoup.com

Wastewater Treatment Plants (WWTPs): These compounds are highly resistant to degradation and are not effectively removed by conventional wastewater treatment processes. auntminnie.comnih.govacs.org Studies of WWTPs have shown that a large percentage of the incoming gadolinium passes through the plant unhindered and is discharged with the treated effluent into rivers and lakes. nih.govauntminnieeurope.com For example, a survey of 63 Swiss WWTPs estimated that about 90% of the gadolinium entering the plants was subsequently released into surface waters. auntminnieeurope.com The primary sources of this gadolinium are effluents from hospitals and industrial production facilities. auntminnieeurope.com

Aquatic Environments: As a result of these discharges, anthropogenic gadolinium has become a widespread contaminant in freshwater systems, estuaries, and coastal seawaters. nih.govoup.comnih.gov Its persistence allows it to be used as a tracer for wastewater plumes in the environment. hudsonriver.org

Transformation: While many gadolinium chelates are stable, there is evidence that transformation and/or dissociation can occur during wastewater treatment or in the aquatic environment. nih.govoup.com This process could lead to the release of the free gadolinium ion (Gd³⁺) or the formation of other unknown gadolinium complexes, which may have different toxicological properties. nih.govnih.gov

Table 3: Gadolinium Concentrations in a Water System (Example Study)

| Sample Location | Average Gadolinium Concentration (ng/L) |

|---|---|

| Sewage Treatment Plant Effluent | ~500 |

| Open River Water | 15 |

| Water Treatment Plant Intake | 29 |